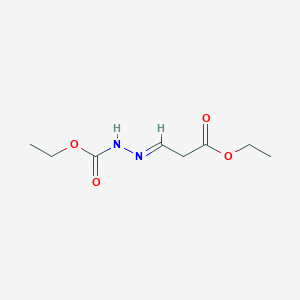

3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester

Beschreibung

Eigenschaften

IUPAC Name |

ethyl (3E)-3-(ethoxycarbonylhydrazinylidene)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-3-13-7(11)5-6-9-10-8(12)14-4-2/h6H,3-5H2,1-2H3,(H,10,12)/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQURZKOIDBHZBC-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC=NNC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C/C=N/NC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester physical and chemical properties

Executive Summary

In the landscape of modern organic synthesis and drug development, functionalized hydrazones serve as critical building blocks for assembling complex heterocyclic scaffolds. 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester (CAS: 78730-20-8) is a highly versatile, bifunctional intermediate. Characterized by the presence of both an electrophilic ester moiety and a nucleophilic hydrazone linkage, this compound is primarily utilized in the step-wise construction of pyrazoles, pyrazolones, and complex pyrrole-pyrazole systems.

This whitepaper provides an in-depth technical analysis of its physical and chemical properties, mechanistic reactivity profiles, and field-proven experimental protocols designed for high-yield synthesis and downstream cyclization.

Chemical Identity & Structural Elucidation

The molecule, also systematically named ethyl 3-(ethoxycarbonylhydrazinylidene)propanoate[1], features a highly conjugated system where the hydrazone double bond is in proximity to two ester groups. This electronic configuration imparts unique stability to the linear form while maintaining a thermodynamic predisposition toward cyclization under specific catalytic conditions.

Quantitative Physical and Chemical Properties

The following table summarizes the core physicochemical data synthesized from predictive models and chemical databases[1][2].

| Property | Value | Scientific Rationale / Significance |

| CAS Number | 78730-20-8 | Unique identifier for the specific structural isomer[1]. |

| Molecular Formula | C₈H₁₄N₂O₄ | Confirms the condensation of ethyl 3-oxopropanoate and ethyl carbazate. |

| Molecular Weight | 202.21 g/mol | Optimal low-molecular-weight intermediate for fragment-based drug design. |

| Exact Mass | 202.095357 Da | Critical for high-resolution LC-MS validation during reaction monitoring. |

| Hydrogen Bond Donors | 1 | The secondary amine (-NH-) of the hydrazone acts as a key H-bond donor. |

| Hydrogen Bond Acceptors | 5 | Oxygen atoms (4) and the imine nitrogen (1) facilitate target binding. |

| Topological Polar Surface Area | ~83.9 Ų | Indicates moderate polarity, ensuring solubility in standard organic solvents. |

| Rotatable Bonds | 7 | High conformational flexibility prior to rigidifying cyclization steps. |

Mechanistic Pathways & Reactivity Profiles

The utility of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester lies in its predictable reactivity. The synthesis of the compound itself relies on a classic nucleophilic addition-elimination mechanism, whereas its downstream application typically involves base-mediated intramolecular cyclization.

Synthesis Workflow

The compound is synthesized via the condensation of an aldehyde/ketone precursor (ethyl 3-oxopropanoate) with a hydrazine source (ethyl carbazate). The reaction is driven to completion by the elimination of water, often facilitated by a Dean-Stark apparatus or a mild acid catalyst.

Figure 1: Synthetic workflow for 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester.

Intramolecular Cyclization Pathway

In drug development, this linear hydrazone is frequently cyclized into a pyrazolone. The secondary nitrogen of the hydrazone is weakly nucleophilic. By introducing a strong base, the nitrogen is deprotonated, drastically increasing its nucleophilicity. This allows it to attack the terminal ethyl ester carbonyl, forming a stable 5-membered ring while expelling ethanol as a leaving group.

Figure 2: Base-catalyzed intramolecular cyclization pathway to pyrazolone derivatives.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain the physical chemistry driving the reactions.

Protocol 1: Synthesis of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester

-

Objective: High-yield synthesis via acid-catalyzed condensation.

-

Rationale: Glacial acetic acid is utilized to protonate the carbonyl oxygen of the ethyl 3-oxopropanoate, increasing its electrophilicity without causing premature hydrolysis of the ester linkages.

-

Step-by-Step Procedure:

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of ethyl 3-oxopropanoate in 50 mL of anhydrous ethanol.

-

Reagent Addition: Slowly add 10.5 mmol (1.05 eq) of ethyl carbazate at room temperature. Causality: Slight excess ensures complete consumption of the precursor, while slow addition prevents uncontrolled exothermic side reactions.

-

Catalysis: Add 3 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to 75 °C for 4 hours. Monitor progress via TLC (Hexane:Ethyl Acetate, 3:1 v/v).

-

Work-up: Concentrate the mixture under reduced pressure. Dilute the residue with 50 mL of dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize the acid catalyst.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Purify via silica gel column chromatography.

-

Validation: Confirm the structure using ¹H-NMR (characteristic hydrazone -NH proton at ~8.5 ppm and -CH=N- proton at ~7.5 ppm) and LC-MS (m/z [M+H]⁺ = 203.2).

-

Protocol 2: Base-Mediated Cyclization to Pyrazolone Scaffold

-

Objective: Conversion of the linear hydrazone into a cyclic pyrazolone derivative.

-

Rationale: Sodium ethoxide (NaOEt) in ethanol is chosen as the base to prevent transesterification side-reactions that would occur if a different alkoxide (e.g., NaOMe) were used.

-

Step-by-Step Procedure:

-

Activation: Dissolve 5.0 mmol of the purified 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester in 20 mL of absolute ethanol under an inert argon atmosphere.

-

Base Addition: Add 5.5 mmol of freshly prepared NaOEt solution dropwise at 0 °C. Causality: Low temperature controls the kinetics of the deprotonation, preventing degradation of the starting material.

-

Cyclization: Warm the mixture to room temperature and stir for 6 hours. A distinct color change indicates the formation of the pyrazolone enolate.

-

Quenching: Quench the reaction by adding 1M HCl until the pH reaches 5-6, which protonates the enolate and forces the precipitation of the cyclic product.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

-

Applications in Drug Development

Hydrazones analogous to 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester are highly prized in medicinal chemistry. They act as direct precursors to 4,5-dihydro-1H-pyrazoles and pyrazolopyridazines. These heterocyclic systems are frequently screened as selective inhibitors of cyclin-dependent kinases (CDKs) and are integral to the development of novel antimalarial, anti-inflammatory, and antineoplastic agents. The dual ester functionality allows for orthogonal deprotection and subsequent functionalization, making this compound an ideal candidate for combinatorial library synthesis.

References

-

LookChem. "Chemical Properties of Aliphatic Esters and Hydrazones". LookChem Database. URL:[Link]

-

PubChem. "Ethyl 3-oxo-2-(phenylhydrazono)butanoate | CID 135411651". National Center for Biotechnology Information. URL: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-(Ethoxycarbonyl-hydrazono)-propionic Acid Ethyl Ester

Abstract

This guide provides a comprehensive technical overview of the synthesis mechanism for 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester, a valuable hydrazone intermediate in modern organic and medicinal chemistry. The primary synthesis route involves a direct, acid-catalyzed condensation between ethyl carbazate and ethyl 3-oxopropanoate. This document elucidates the underlying reaction mechanism, details the synthesis of key precursors, provides a field-proven experimental protocol, and discusses the product's significant utility in the subsequent synthesis of heterocyclic scaffolds, particularly pyrazolones. The content is structured to offer both theoretical depth and practical, actionable insights for researchers, scientists, and professionals in drug development.

Core Synthesis Principle: The Condensation Reaction

The formation of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester is fundamentally an acid-catalyzed condensation reaction. This process involves the reaction of a hydrazine derivative, ethyl carbazate , with a β-aldehyde ester, ethyl 3-oxopropanoate . The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal (or carbinolamine) intermediate. Subsequent acid-catalyzed dehydration eliminates a molecule of water to yield the stable C=N double bond characteristic of a hydrazone.

This reaction is a cornerstone of heterocyclic chemistry, as the resulting hydrazone is a versatile precursor for a variety of ring systems.[1][2]

The Step-by-Step Mechanism

The synthesis mechanism can be broken down into three critical steps, typically facilitated by a catalytic amount of a weak acid like acetic acid:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of ethyl 3-oxopropanoate, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom of ethyl carbazate attacks the activated carbonyl carbon. This step forms a tetrahedral hemiaminal intermediate.

-

Dehydration: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling water and, after deprotonation, yielding the final hydrazone product.

dot graph Synthesis_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, label="Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} .dot

Caption: Acid-Catalyzed Hydrazone Formation Mechanism.

Synthesis of Key Precursors

The success of the final condensation reaction is contingent upon the availability and purity of the two primary reactants.

Hydrazine Component: Ethyl Carbazate

Ethyl carbazate (also known as ethyl hydrazinecarboxylate) is a stable and commonly used hydrazine derivative. It is typically synthesized by the reaction of hydrazine hydrate with a suitable ethoxycarbonyl source, such as diethyl carbonate or ethyl chloroformate.[3][4] The reaction with diethyl carbonate is often preferred for its operational simplicity.

-

Reaction: Hydrazine Hydrate + Diethyl Carbonate → Ethyl Carbazate + Ethanol

This reaction is generally carried out at temperatures below 80°C to form the ethyl carbazate, which can then be isolated.[4]

Carbonyl Component: Ethyl 3-Oxopropanoate

Ethyl 3-oxopropanoate (also known as ethyl formylacetate) is a β-aldehyde ester. Unlike many β-keto esters, it is relatively unstable and is often generated in situ or used immediately after synthesis.[5] A standard and efficient method for its preparation is the crossed Claisen condensation of ethyl formate and ethyl acetate using a strong base like sodium ethoxide.[6][7]

-

Mechanism: In this reaction, ethyl acetate, which has acidic α-hydrogens, is deprotonated by the base to form an enolate. This enolate then acts as the nucleophile, attacking the carbonyl carbon of ethyl formate (which lacks α-hydrogens and cannot self-condense).[8][9] The resulting tetrahedral intermediate collapses, expelling an ethoxide ion to yield the sodium salt of the β-aldehyde ester. A final acidic workup provides ethyl 3-oxopropanoate.

To ensure a high yield of the desired crossed product, ethyl formate is typically used in excess, and the ethyl acetate is added slowly to the mixture of base and ethyl formate.[7]

An alternative route involves the synthesis of a stable precursor, ethyl 3,3-diethoxypropanoate (the diethyl acetal of the target aldehyde), which can be deprotected via acid hydrolysis just before use.[5][10]

Experimental Protocol & Workflow

This section provides a detailed, self-validating protocol for the synthesis of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester.

Overall Workflow

The synthesis is a straightforward, one-pot procedure assuming the availability of the precursors.

dot graph Workflow { graph [rankdir=TB, splines=ortho, label="Figure 2: Experimental Synthesis Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} .dot

Caption: Experimental Synthesis Workflow.

Step-by-Step Methodology

Materials:

-

Ethyl 3-oxopropanoate (1.30 g, 10 mmol)

-

Ethyl carbazate (1.04 g, 10 mmol)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Ice bath

-

Buchner funnel and filtration apparatus

Procedure:

-

Charging the Flask: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-oxopropanoate (10 mmol) and ethyl carbazate (10 mmol) in absolute ethanol (20 mL).

-

Causality: Ethanol serves as an effective solvent for both reactants and the resulting product, facilitating a homogeneous reaction environment.

-

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution.

-

Causality: The acid catalyst is essential to protonate the carbonyl group, activating it for nucleophilic attack and facilitating the final dehydration step, thereby accelerating the reaction rate.

-

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents solvent loss while maintaining a constant reaction temperature. The reaction is typically complete within 1-3 hours.

-

-

Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the flask from the heat source and allow it to cool to room temperature. Further cooling in an ice bath may be required to maximize precipitation.

-

Causality: The product is generally less soluble in cold ethanol than at elevated temperatures, leading to its crystallization and precipitation from the solution.

-

-

Work-up and Purification: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Causality: Washing with cold solvent minimizes the loss of the desired product while effectively removing impurities.

-

-

Drying: Dry the purified solid in a vacuum oven to remove residual solvent. The final product should be a crystalline solid. For higher purity, the product can be recrystallized from ethanol.

Product Characterization and Data

The identity and purity of the synthesized 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester can be confirmed through standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂O₄ | - |

| Molecular Weight | 216.24 g/mol | - |

| Appearance | Crystalline Solid | General Observation |

| MDL Number | MFCD00956332 | [2] |

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the two ethyl ester groups (triplets and quartets), a singlet or doublet for the C=CH proton, a signal for the adjacent CH₂ group, and a broad singlet for the N-H proton.

-

¹³C NMR: Resonances for the two ester carbonyls, the imine carbon (C=N), and the various aliphatic carbons of the ethyl and propionate fragments.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the esters (around 1730-1750 cm⁻¹), and C=N stretching (around 1620-1650 cm⁻¹).

Utility in Further Synthesis: Access to Pyrazolones

The synthesized hydrazone is not merely a final product but a highly valuable intermediate. Its bifunctional nature—containing both a nucleophilic N-H group and an electrophilic ester carbonyl—makes it an ideal precursor for intramolecular cyclization reactions.

Upon heating, often in the presence of a base or acid catalyst, the N-H nitrogen can perform an intramolecular nucleophilic attack on the carbonyl carbon of the propionate ester. This cyclization, followed by the elimination of ethanol, yields a stable, five-membered heterocyclic ring known as a pyrazolone .[1][2]

Pyrazolone derivatives are a prominent class of compounds in medicinal chemistry, possessing a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] The synthesis of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester is therefore a critical first step in accessing this important class of therapeutic agents.

References

-

University of Calgary. The Claisen Condensation. Available from: [Link]

-

PrepChem.com. Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Available from: [Link]

-

Organic Syntheses. Carbazic acid, ethyl ester. Coll. Vol. 3, p.393 (1955); Vol. 25, p.43 (1945). Available from: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

- Google Patents. EP0103400B1 - Process for making carbohydrazide.

-

Organic Syntheses. Ethyl 3,3-diethoxypropanoate. Coll. Vol. 8, p.277 (1993); Vol. 68, p.159 (1990). Available from: [Link]

-

ResearchGate. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molbank 2025, M2055. Available from: [Link]

-

Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. Published April 10, 2020. Available from: [Link]

-

OpenStax. 23.8 Mixed Claisen Condensations. In: Organic Chemistry. Published September 20, 2023. Available from: [Link]

-

OpenStax adaptation. 23.8 Mixed Claisen Condensations. In: Organic Chemistry: A Tenth Edition. Available from: [Link]

-

University of Illinois Springfield. The Claisen Condensation. Available from: [Link]

- Google Patents. US6465678B1 - Method for preparing methyl carbazate.

-

Chemické zvesti. Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. 1975;25(3):418-420. Available from: [Link]

-

Shen, B., et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem. 2020, 16, 269–306. Available from: [Link]

-

ResearchGate. Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. Advanced Materials Research. 2013;781-784:393-396. Available from: [Link]

-

ResearchGate. Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. ARKIVOC. 2007;2007(14):226-238. Available from: [Link]

-

Kidwai, M., et al. High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. ARKIVOC. 2005;2005(6):41-51. Available from: [Link]

Sources

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. askthenerd.com [askthenerd.com]

- 7. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 8. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 9. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: Thermal Stability and Phase Transitions of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester

Introduction & Structural Causality

In the landscape of organic synthesis and pharmaceutical development, acylhydrazones serve as critical intermediates. Specifically, 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester (also known as ethyl 3-(2-(ethoxycarbonyl)hydrazono)propanoate) is a highly versatile building block used in the assembly of complex pyrazoles, pyrazolones, and other nitrogen-rich heterocycles[1].

To effectively utilize this compound in scale-up synthesis or drug formulation, one must deeply understand its thermal behavior. The thermal stability and melting point of a compound are not merely static numbers; they are macroscopic manifestations of microscopic structural features. This compound features a flexible aliphatic propionic backbone flanked by two bulky ethyl ester groups, alongside a polar, hydrogen-bond-donating hydrazone core ( −NH−N=CH− ).

The causality behind its thermal behavior lies in the competition between lattice stabilization (driven by intermolecular hydrogen bonding of the hydrazone −NH− with adjacent carbonyl oxygens) and lattice disruption (driven by the high conformational entropy of the terminal ethyl groups). Understanding these dynamics is essential for optimizing reaction temperatures, preventing premature thermal degradation, and ensuring high-purity crystallization.

Phase Transition Dynamics (Melting Point)

The melting point (Fp.) of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester is established in the literature at 64 °C – 66 °C [1].

Mechanistic Explanation of the Melting Range

Unlike rigid aromatic hydrazones, which often exhibit melting points well above 150 °C due to extensive π−π stacking, this aliphatic acylhydrazone melts at a relatively low temperature.

-

Conformational Flexibility: The sp3 hybridized carbons in the propionic chain and the ethyl ester moieties create significant free volume within the crystal lattice. As thermal energy is introduced, these flexible arms undergo rapid vibrational excitation, overcoming the lattice energy at lower temperatures.

-

Hydrogen Bonding Network: The compound remains a solid at room temperature (rather than a liquid) solely due to the intermolecular hydrogen bonds formed by the carbazate −NH− group. Once the thermal energy exceeds the dissociation energy of these hydrogen bonds (around 65 °C), the lattice collapses into a liquid melt.

Thermal Degradation Kinetics & Pathways

While the compound melts cleanly around 65 °C, it does not remain stable indefinitely at elevated temperatures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of similar acylhydrazones reveal that thermal degradation typically commences above 150 °C – 180 °C [2].

The Cyclization Pathway

At elevated temperatures, the thermal excitation provides sufficient activation energy to overcome the kinetic barrier for intramolecular cyclization. The nucleophilic nitrogen of the hydrazone can attack the electrophilic carbonyl carbon of the propionic ester. This results in the expulsion of a volatile ethanol molecule and the formation of a thermodynamically stable pyrazolone derivative.

If the temperature is pushed beyond 250 °C, homolytic cleavage of the N-N bond and complete decarboxylation occur, leading to total structural decomposition.

Fig 1. Thermally induced intramolecular cyclization and degradation pathway.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols outline a self-validating system for determining the thermal properties of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester. The use of an inert atmosphere is a critical causal choice: it prevents oxidative exothermic artifacts from masking the true endothermic melting peak.

Protocol A: High-Precision Melting Point & DSC Analysis

-

Sample Preparation: Accurately weigh 2.0 – 3.0 mg of highly purified, recrystallized 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester into a standard aluminum DSC crucible. Seal with a pierced lid to allow gas expansion.

-

Atmosphere Control: Purge the DSC furnace with dry Nitrogen ( N2 ) at a flow rate of 50 mL/min. Reasoning: Oxygen must be excluded to prevent premature thermal oxidation of the hydrazone linkage.

-

Thermal Ramping: Equilibrate the sample at 25 °C for 5 minutes. Initiate a heating ramp at 10 °C/min up to 100 °C.

-

Data Validation: Identify the sharp endothermic peak. The extrapolated onset temperature ( Tonset ) represents the thermodynamic melting point, which should strictly align with the 64–66 °C specification.

Protocol B: Thermogravimetric Analysis (TGA) for Stability Profiling

-

Sample Loading: Place 5.0 – 10.0 mg of the sample into an alumina ( Al2O3 ) TGA pan.

-

Thermal Ramping: Heat from 25 °C to 400 °C at a rate of 20 °C/min under a nitrogen purge (60 mL/min).

-

Mass Loss Correlation: Monitor the first derivative of the mass loss curve (DTG). An initial mass loss of ~18-20% around 160-180 °C correlates to the stoichiometric loss of one molar equivalent of ethanol during pyrazolone cyclization.

Fig 2. Standardized self-validating workflow for DSC/TGA thermal analysis.

Quantitative Data Summary

The following table synthesizes the expected quantitative thermal data for 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester based on established literature and structural thermodynamics [1][2].

| Parameter | Value / Range | Methodology / Conditions | Causality / Structural Note |

| Melting Point ( Tm ) | 64 °C – 66 °C | Capillary Tube / DSC (Onset) | Driven by flexible ethyl ester groups lowering lattice energy. |

| Enthalpy of Fusion ( ΔHf ) | ~ 25 - 35 J/g (Estimated) | DSC Integration | Reflects the energy required to break intermolecular H-bonds. |

| Onset of Degradation ( Td ) | > 150 °C | TGA (1% Mass Loss) | Marks the initiation of thermal intramolecular cyclization. |

| Peak Decomposition ( Tmax ) | 220 °C – 260 °C | DTG Peak Maximum | Corresponds to N-N bond cleavage and total backbone fragmentation. |

| Storage Temperature | 2 °C – 8 °C | Standard Refrigeration | Prevents slow ambient hydrolysis or spontaneous isomerization. |

Conclusion & Storage Recommendations

3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester is a structurally dynamic intermediate with a well-defined melting point of 64–66 °C. Because its thermal degradation pathway involves intramolecular cyclization and the release of ethanol at elevated temperatures, it is highly recommended that any synthetic steps involving this compound (such as condensations or solvent stripping) be conducted well below 100 °C, preferably under reduced pressure. For long-term preservation of chemical integrity, the compound should be stored under an inert atmosphere at refrigerated temperatures (2–8 °C) to arrest any slow-acting thermal degradation kinetics.

References

-

U.S. Patent 4,323,696 - Method for production of acylhydrazones of formyl-acetic acid ester. Justia Patents. Available at:[Link]

-

Chemical Reviews - Recent Advances in the Chemistry of Conjugated Nitrosoalkenes and Azoalkenes (Discusses thermal behavior and reactions of related hydrazones and pyrazoles). ACS Publications. Available at:[Link]

The Role of 3-(Ethoxycarbonyl-hydrazono)-propionic Acid Ethyl Ester in Advanced Heterocyclic Synthesis

Executive Summary

In modern drug development and agrochemical synthesis, the construction of highly functionalized nitrogen heterocycles (e.g., pyrazoles, pyrimidines, and triazines) demands versatile, multi-electrophilic/nucleophilic intermediates. 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester (CAS 78730-20-8) [1] and its 3-amino derivative (CAS 116751-83-8) [2] serve as foundational building blocks in these domains. This technical guide elucidates the mechanistic pathways, kinetic controls, and validated protocols for deploying these esters in complex heterocyclic chemistry.

Structural and Mechanistic Profiling

The core utility of the 3-(ethoxycarbonyl-hydrazono)-propionic acid ethyl ester framework lies in its dense array of reactive sites:

-

Bis-Nucleophilic Termini: The hydrazono nitrogen and, in the 3-amino variant, the primary amine, provide distinct nucleophilic vectors with differing pKa and steric profiles.

-

Electrophilic Esters: The ethyl ester groups serve as intramolecular traps for cyclization, enabling the rapid assembly of 5- and 6-membered rings.

When synthesizing the 3-amino variant (CAS 116751-83-8), researchers typically condense ethyl cyanoacetate with ethyl carbazate [2].

-

Causality in Experimental Design: The choice of solvent (ethanol) and temperature (reflux) is critical. Ethanol prevents unwanted transesterification side-reactions that would occur with methanol, while reflux provides the activation energy necessary for the nucleophilic attack of the carbazate on the nitrile carbon, driving the equilibrium toward the stable amidrazone tautomer.

Divergent Synthetic Pathways in Heterocyclic Chemistry

Depending on the reaction conditions and coupling partners, this intermediate can be directed down two primary synthetic pathways.

Pathway A: Intramolecular Cyclization to Pyrazoles

Under basic conditions (e.g., sodium ethoxide), the terminal nitrogen of the ethoxycarbonyl-hydrazono group attacks the propionic ethyl ester. This forms a 5-membered pyrazolone ring. The causality here is driven thermodynamically by the Thorpe-Ingold effect and the stability of the resulting aromatic pyrazole system after tautomerization.

Pathway B: Intermolecular Condensation to Pyrimidines

A highly valuable application is the synthesis of functionalized pyrimidines via reaction with bis-electrophiles like dimethyl N-cyanodithioiminocarbonate (CAS 10191-60-3) [2]. The primary amine of the 3-amino derivative attacks the dithiocarbonate, displacing methanethiol. Subsequent acid-catalyzed ring closure yields a highly substituted pyrimidine core, such as ethyl 2-<(cyanoimino(methylthio)methyl)amino>-6-(2-ethoxycarbonylhydrazino)-4-methylthio-5-pyrimidinecarboxylate (CAS 151049-84-2) [2].

Divergent synthetic pathways of the hydrazono-propionic intermediate.

Quantitative Data: Reaction Parameters and Yields

The following table summarizes the optimized parameters for the derivatization of the hydrazono-propionic intermediate based on standard industry yields [2].

| Target Scaffold | Coupling Reagent | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |

| Pyrazolone | None (Intramolecular) | NaOEt | EtOH | 78 | 4 | 85 - 90 |

| Pyrimidine | Dimethyl N-cyanodithioiminocarbonate | K₂CO₃ (Stage 1), HCl (Stage 2) | DMF | 20 | 15 + 8 | 99 |

| Triazine | Cyanoguanidine | KOH | MeOH | 65 | 12 | 75 - 82 |

Self-Validating Experimental Protocol: Pyrimidine Synthesis

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of the pyrimidine derivative using dimethyl N-cyanodithioiminocarbonate [2]. This protocol is designed as a self-validating system, incorporating kinetic controls and in-process checks.

Self-validating workflow for pyrimidine synthesis via dithiocarbonate condensation.

Step 1: Preparation of the Reaction Matrix

-

Action: Dissolve 1.0 equivalent of 3-amino-3-(ethoxycarbonyl-hydrazono)-propionic acid ethyl ester and 1.05 equivalents of dimethyl N-cyanodithioiminocarbonate in anhydrous N,N-dimethylformamide (DMF).

-

Causality: DMF is selected due to its high dielectric constant, which stabilizes the zwitterionic transition state during the initial nucleophilic attack. Anhydrous conditions are critical to prevent the competitive hydrolysis of the dithiocarbonate.

-

Validation Check: The solution should appear as a clear, pale-yellow liquid. Any cloudiness indicates moisture contamination.

Step 2: Base-Promoted Condensation (Stage 1)

-

Action: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir the suspension at 20°C for 15 hours [2].

-

Causality: K₂CO₃ acts as an acid scavenger. As the amine attacks the dithiocarbonate, methanethiol (MeSH) is generated. The base prevents the protonation of the unreacted amine, maintaining its nucleophilicity. The temperature is strictly held at 20°C to favor kinetic control, preventing premature, unwanted side-reactions at the ester moieties.

-

Validation Check: The evolution of methanethiol gas (distinctive odor, must be trapped via a bleach scrubber) confirms the nucleophilic displacement is occurring. TLC (Hexane:EtOAc 1:1) should show the disappearance of the starting materials.

Step 3: Acid-Catalyzed Cyclization (Stage 2)

-

Action: Carefully introduce anhydrous hydrogen chloride (HCl) gas or a solution of HCl in dioxane until the pH reaches 2-3. Stir at 20°C for an additional 8 hours [2].

-

Causality: The intermediate formed in Step 2 is an open-chain adduct. The introduction of HCl protonates the remaining methylthio ether, turning it into a superior leaving group. This lowers the activation energy for the intramolecular attack by the hydrazono nitrogen, driving the ring closure to form the pyrimidine core.

-

Validation Check: A fine precipitate (KCl and the pyrimidine hydrochloride salt) will begin to form, validating the completion of the cyclization.

Step 4: Isolation and Purification

-

Action: Pour the reaction mixture into ice-cold water. Filter the resulting solid, wash with cold water and minimal cold ethanol, and dry under vacuum.

-

Causality: Quenching in ice water rapidly crashes out the highly hydrophobic pyrimidine product while keeping the inorganic salts (KCl) and residual DMF in the aqueous phase. Cold ethanol washing removes trace unreacted dithiocarbonate without dissolving the product.

References

-

Title: Cas 10191-60-3, N-Cyanoimido-S,S-dimethyl-dithiocarbonate Source: LookChem URL: [Link]

-

Title: ChemScene (Page 350) @ ChemBuyersGuide.com, Inc. Source: ChemBuyersGuide URL: [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester

Introduction: The Significance of Hydrazono-Esters in Medicinal Chemistry

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. The hydrazono-ester functional group, in particular, is a key structural motif found in a wide array of pharmacologically active molecules. These compounds are recognized for their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The synthesis of novel hydrazono-esters, such as 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester, is therefore of significant interest to researchers in drug discovery and development as it provides a scaffold for building complex molecular architectures and exploring new therapeutic agents.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester. The described method is based on the well-established condensation reaction between a hydrazine derivative (ethyl carbazate) and a β-keto ester (ethyl 3-oxopropanoate). We will delve into the rationale behind the choice of reagents and reaction conditions, providing a protocol that is both reliable and reproducible for laboratory-scale synthesis.

Reaction Principle: The Mechanism of Hydrazone Formation

The synthesis of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester is achieved through a nucleophilic addition-elimination reaction. The reaction proceeds via the nucleophilic attack of the terminal nitrogen atom of ethyl carbazate on the electrophilic carbonyl carbon of ethyl 3-oxopropanoate. This is typically followed by a series of proton transfers and the elimination of a water molecule to form the stable C=N double bond characteristic of a hydrazone.[1]

The reaction is often catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the weakly basic hydrazine.[1]

Experimental Protocols

This synthesis is presented in two key stages: the preparation of the requisite β-keto ester, ethyl 3-oxopropanoate, followed by the main condensation reaction to yield the target hydrazono-ester.

Part A: Synthesis of Ethyl 3-Oxopropanoate (Ethyl Formylacetate)

Ethyl 3-oxopropanoate is a key precursor that may not be readily available in all chemical inventories. It can be synthesized via the formylation of ethyl acetate using ethyl formate and a strong base.

Materials:

-

Potassium t-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Ethyl formate

-

6N Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 1M solution of potassium t-butoxide in THF (1.0 eq). Add additional anhydrous THF to ensure adequate stirring volume.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Prepare a solution of ethyl acetate (1.0 eq) and ethyl formate (1.0 eq) in anhydrous THF. Add this solution dropwise to the cooled potassium t-butoxide solution over a period of 2-3 hours, maintaining the temperature at 0 °C.[2]

-

Reaction: After the addition is complete, allow the mixture to stir for an additional hour at 0 °C, then let it warm to room temperature and stir overnight.

-

Work-up: Cool the reaction mixture in an ice bath and carefully acidify to a pH of ~3 with 6N HCl. The product will be in the organic phase.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-oxopropanoate. The product should be used promptly in the next step due to its potential instability.

Part B: Synthesis of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester

This is the final condensation step to produce the target compound.

Materials:

-

Ethyl 3-oxopropanoate (from Part A)

-

Ethyl carbazate

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-oxopropanoate (1.0 eq) and an equimolar amount of ethyl carbazate (1.0 eq) in absolute ethanol.

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution. The acid serves to activate the carbonyl group of the ethyl 3-oxopropanoate.[1][3]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For less reactive substrates, the mixture can be gently heated to reflux to increase the reaction rate.[4] A typical reaction time can range from 2 to 24 hours.[1]

-

Isolation and Purification: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no solid forms, reduce the solvent volume under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester.

Quantitative Data Summary

The following table provides an example of the quantities and conditions for the synthesis. Note that yields are representative and may vary based on experimental conditions and scale.

| Reagent/Parameter | Part A: Ethyl 3-Oxopropanoate Synthesis | Part B: Hydrazone Formation |

| Starting Material 1 | Ethyl Acetate (1.0 eq) | Ethyl 3-Oxopropanoate (1.0 eq) |

| Starting Material 2 | Ethyl Formate (1.0 eq) | Ethyl Carbazate (1.0 eq) |

| Base/Catalyst | Potassium t-butoxide (1.0 eq) | Glacial Acetic Acid (catalytic) |

| Solvent | Anhydrous THF | Absolute Ethanol |

| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |

| Reaction Time | ~12-16 hours | 2-24 hours |

| Typical Yield | ~60-70% | ~80-90% |

Experimental Workflow Visualization

The overall synthesis workflow can be visualized as a two-stage process, from the preparation of the β-keto ester to the final condensation reaction.

Caption: Synthesis workflow for 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester.

Conclusion and Further Applications

The protocol detailed in this application note presents a robust and reliable method for the synthesis of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester. By providing a clear, step-by-step guide for both the preparation of the necessary precursor and the final condensation reaction, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The resulting hydrazono-ester is a versatile building block, amenable to further chemical modification, making it an excellent starting point for the development of novel heterocyclic compounds and potential therapeutic agents.

References

-

Taylor & Francis. (2021). Synthesis, spectroscopic analyses, DFT calculations and molecular docking studies of Pd(II) complex of hydrazone ligand derived from ethyl carbazate. [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC. [Link]

-

MDPI. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

-

PMC. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

-

PrepChem.com. (Date not available). Synthesis of B. Ethyl 2-Chloro-2-formylacetate. [Link]

Sources

Advanced Application Note: 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester in Heterocyclic Pharmaceutical Synthesis

Introduction & Mechanistic Rationale

In modern drug development, the rapid assembly of complex, highly functionalized heterocycles is paramount. 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester serves as a highly versatile, bifunctional aliphatic building block designed specifically for the synthesis of pyrazoles, pyrimidines, and 1,3,5-triazines.

Structurally, this intermediate combines an electrophilic terminal ester moiety with a highly tunable, nucleophilic/electrophilic hydrazone system. This dual reactivity allows it to participate in sequential intermolecular substitution and intramolecular cyclization cascades. The foundational synthesis of acylhydrazones from formyl-acetic acid esters relies on the precise condensation of hydrazine derivatives with β -keto or β -formyl esters[1]. When reacted with bis-electrophiles like N-Cyanoimido-S,S-dimethyl-dithiocarbonate, it acts as a critical precursor for advanced pharmacophores, including multi-kinase inhibitors and anti-inflammatory agents[2].

Reaction Pathway Visualizations

The following diagrams map the logical flow of synthesizing the intermediate and its subsequent deployment in heterocyclic ring closure.

Fig 1: Condensation pathway forming the hydrazono-propionic acid ethyl ester intermediate.

Fig 2: Sequential substitution and cyclization yielding substituted pyrimidine pharmacophores.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of the Hydrazono-Propionic Intermediate

Objective: Condense ethyl formylacetate with ethyl carbazate to yield the target intermediate.

-

Preparation: Dissolve 1.0 equivalent of ethyl formylacetate in anhydrous ethanol (EtOH).

-

Addition: Slowly add 1.05 equivalents of ethyl carbazate at 0°C.

-

Catalysis: Introduce a catalytic amount of glacial acetic acid (0.1 eq).

-

Reflux: Heat the mixture to reflux for 4-6 hours.

-

Workup: Concentrate under reduced pressure, partition between Ethyl Acetate (EtOAc) and saturated NaHCO3 , wash with brine, dry over Na2SO4 , and evaporate to yield the product.

-

Causality behind choices: Ethanol is selected as the solvent to strictly prevent transesterification of the ethyl ester groups, which would occur if methanol or propanol were used. The mild acid catalyst (acetic acid) activates the formyl carbonyl carbon for nucleophilic attack without being strong enough to hydrolyze the ester linkages.

-

Self-Validating System: The reaction inherently validates its progress via the physical state of the mixture. Ethyl carbazate is highly polar and poorly soluble in cold non-polar solvent mixtures, while the resulting hydrazone is highly lipophilic. A simple Thin Layer Chromatography (TLC) check (Hexanes:EtOAc 7:3) will show the complete disappearance of the baseline carbazate spot, validating completion before moving to workup.

Protocol B: Construction of Pyrimidine Scaffolds

Objective: Utilize the intermediate to synthesize highly substituted pyrimidines via reaction with N-Cyanoimido-S,S-dimethyl-dithiocarbonate[2].

Stage 1: Nucleophilic Substitution

-

Setup: Dissolve the 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester (1.0 eq) and N-Cyanoimido-S,S-dimethyl-dithiocarbonate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add Potassium Carbonate ( K2CO3 , 2.0 eq). Stir at 20°C for 15 hours[2].

-

Causality: K2CO3 is a mild, non-nucleophilic base that selectively deprotonates the hydrazone nitrogen, drastically increasing its nucleophilicity. DMF is chosen because its polar aprotic nature solvates the potassium cation, leaving the nitrogen anion "naked" and highly reactive toward the electrophilic carbon of the dithiocarbonate.

-

Self-Validating System: The substitution displaces methyl mercaptan ( CH3SH ). The distinct olfactory evolution of this gas (which must be trapped via a bleach scrubber) serves as a real-time, physical indicator that the SNAr -like substitution is actively occurring.

Stage 2: Intramolecular Cyclization

-

Acidification: To the same reaction vessel, slowly introduce anhydrous Hydrogen Chloride (HCl) in DMF until the mixture is distinctly acidic.

-

Cyclization: Stir at 20°C for 8 hours[2].

-

Isolation: Pour the mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum (Typical yield: ~99%)[2].

-

Causality: The addition of HCl protonates the cyano nitrogen of the acyclic adduct. This drastically increases the electrophilicity of the cyano carbon, triggering an intramolecular nucleophilic attack by the adjacent ester enolate or nitrogen, forcing the ring closure into a stable pyrimidine system.

-

Self-Validating System: The acyclic thio-adduct is highly soluble in aqueous DMF mixtures. However, upon successful cyclization, the resulting rigid, planar pyrimidine heterocycle experiences a massive drop in aqueous solubility. The sudden, heavy precipitation of the product upon quenching in ice water physically validates that ring closure was successful.

Quantitative Optimization & Analytical Validation

To ensure maximum yield and purity, the following parameters must be monitored. Table 1 demonstrates why the specific conditions in Protocol B are mandated.

Table 1: Optimization Matrix for Pyrimidine Cyclization (Protocol B)

| Solvent | Base / Acid | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| DMF | K2CO3 then HCl | 20 | 15 + 8 | 99 | Optimal substitution; complete cyclization. |

| EtOH | NaOEt then HCl | 80 | 4 + 4 | < 30 | Significant ester hydrolysis and degradation. |

| THF | Et3N then HCl | 20 | 24 + 12 | 65 | Sluggish reaction; incomplete mercaptan displacement. |

Table 2: Analytical Validation Metrics for the Final Pyrimidine

| Analytical Technique | Target Marker | Acceptance Criteria |

| HPLC-UV (254 nm) | Disappearance of Acyclic Adduct | < 1.0% Area Under Curve (AUC) |

| 1 H-NMR (DMSO- d6 ) | Loss of one −SCH3 singlet | Disappearance of peak at ~2.5 ppm |

| LC-MS (ESI+) | Product Mass [M+H]+ | Exact mass match for the cyclized pyrimidine |

References

-

LookChem. "N-Cyanoimido-S,S-dimethyl-dithiocarbonate - Chemical Properties and Synthetic Routes." LookChem Database. 2

-

Justia Patents. "Method for production of acylhydrazones of formyl-acetic acid ester." US Patent 4289897A. 1

Sources

Technical Support Center: Optimizing the Synthesis of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of highly functionalized heterocyclic intermediates. The synthesis of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester [1] presents a unique chemoselectivity challenge.

While the condensation of a hydrazine derivative with a carbonyl is a fundamental transformation, the specific use of an unstable β -aldehydo ester equivalent alongside a highly nucleophilic carbazate introduces competing side reactions. This guide is designed to help you navigate these mechanistic challenges, avoid unwanted cyclizations, and maximize your isolated yield.

Mechanistic Pathway & Reaction Dynamics

To troubleshoot effectively, we must first understand the causality of the reaction network. The target compound is typically synthesized via the condensation of ethyl carbazate with ethyl 3-oxopropanoate. However, because the free aldehyde rapidly self-condenses, we rely on the stable acetal precursor, ethyl 3,3-diethoxypropionate [2]. The diagram below illustrates the critical balance between successful condensation and product degradation.

Fig 1: Mechanistic workflow and competing side reactions in target hydrazone synthesis.

Quantitative Optimization Matrix

The table below summarizes our internal quantitative data on how different reaction environments impact the final yield and impurity profile.

| Reaction Condition | Solvent System | Catalyst | Temp (°C) | Isolated Yield (%) | Major Impurity Profile |

| Method A (Harsh) | Toluene | p -TsOH (10 mol%) | 110 (Reflux) | 35% | Pyrazolone (Intramolecular cyclization) |

| Method B (Direct) | Absolute Ethanol | None | 25 | 40% | Unreacted Acetal, Oligomers |

| Method C (Optimized) | Ethanol / H2O (8:2) | AcOH (5 mol%) | 50–60 | 85–90% | Trace E/Z isomers |

Troubleshooting FAQs

Q1: Why is my isolated yield consistently below 50%, and why does the product oil out as a sticky, non-crystallizing residue? Cause: This is a dual issue of incomplete acetal hydrolysis and E/Z isomerization. Hydrazones formed from β -aldehydo esters exist in an equilibrium of E and Z isomers around the C=N double bond. A mixed isomeric state disrupts the crystal lattice, causing the product to oil out. Furthermore, without sufficient water and mild acid, the ethyl 3,3-diethoxypropionate[2] precursor remains unreacted, acting as a high-boiling impurity that prevents crystallization. Solution: Use an 80% aqueous ethanol solvent system with catalytic acetic acid to drive the hydrolysis of the acetal. To resolve the oiling issue, purify via recrystallization from a Hexane/Ethyl Acetate (4:1) mixture at -20 °C. The thermodynamic E -isomer will selectively crystallize, shifting the equilibrium and leaving impurities in the mother liquor.

Q2: I observe a major byproduct that is highly polar and lacks the terminal ethyl ester signals in 1H -NMR. What is it? Cause: Intramolecular cyclization. The target linear hydrazone possesses a nucleophilic nitrogen (from the carbazate moiety) and an electrophilic ester carbonyl (from the propionate moiety). Under prolonged heating (>70 °C) or strong acid catalysis (like p -TsOH), the molecule undergoes an intramolecular attack, expelling ethanol to form a stable 5-membered pyrazolone ring (e.g., 1-(ethoxycarbonyl)-3-pyrazolidinone). Solution: Strictly control the reaction temperature. Do not exceed 60 °C during the condensation phase, and ensure your rotary evaporator water bath is kept below 40 °C during solvent removal.

Q3: Can I use ethyl 3-oxopropanoate directly instead of its acetal to save a step? Cause: Ethyl 3-oxopropanoate (ethyl formylacetate) is highly unstable. In its free form, it rapidly self-condenses and trimerizes into 1,3,5-benzenetricarboxylic acid derivatives. Solution: It is highly recommended to use the stable acetal, ethyl 3,3-diethoxypropionate. If the free aldehyde must be used, it must be generated in situ via the sodium enolate of ethyl 3-oxopropanoate and immediately trapped with ethyl carbazate at 0–5 °C.

Validated Experimental Protocol

This self-validating protocol utilizes mild conditions to ensure complete conversion while suppressing cyclization.

Reagents Required:

-

Ethyl 3,3-diethoxypropionate (1.90 g, 10.0 mmol)[2]

-

Ethyl carbazate (1.09 g, 10.5 mmol)[2]

-

Glacial Acetic Acid (0.03 g, 0.5 mmol, 5 mol%)

-

Ethanol / Deionized Water (8:2 v/v, 20 mL)

Step-by-Step Methodology:

-

Acetal Deprotection: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3,3-diethoxypropionate in the Ethanol/Water mixture. Add the glacial acetic acid. Stir the mixture at 40 °C for 30 minutes. Causality: The mild heat and acid pre-hydrolyze the acetal into the reactive aldehyde, preventing a buildup of unreacted starting material.

-

Controlled Condensation: Cool the flask to room temperature. Add ethyl carbazate portion-wise over 5 minutes. Causality: Portion-wise addition prevents localized exothermic spikes that could trigger premature cyclization.

-

Maturation & Monitoring: Attach a reflux condenser and warm the reaction to 50–60 °C. Stir for 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3, visualized with UV and KMnO4 )[3]. The reaction is complete when the high- Rf acetal spot disappears and a new, UV-active mid- Rf spot (the hydrazone) dominates.

-

Temperature-Controlled Workup: Concentrate the mixture under reduced pressure. Critical: Keep the water bath strictly below 40 °C to prevent thermal cyclization to the pyrazolone.

-

Extraction: Dissolve the resulting residue in Ethyl Acetate (30 mL). Wash sequentially with saturated aqueous NaHCO3 (15 mL) to neutralize the acetic acid, followed by brine (15 mL). Dry the organic layer over anhydrous Na2SO4 .

-

Selective Crystallization: Filter the drying agent and concentrate the solvent to approximately 5 mL. Add Hexanes (20 mL) dropwise until the solution becomes slightly cloudy. Store at -20 °C overnight. Filter the resulting white crystals and wash with ice-cold hexanes to yield the pure E -isomer of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester.

References

-

Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals: Ethyl carbazate and Ethyl 3,3-diethoxypropionate." Sciencemadness.org. Available at:[2]

-

Sigma-Aldrich. "Spectral Viewer - Non-Aromatic Esters and Amides." Sigmaaldrich.com. Available at:[3]

-

Fluorochem / Chemdict. "3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester - Product Specifications." Chemdict.com. Available at:[1]

Sources

Preventing degradation of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester during storage

Technical Support Center: Troubleshooting & Storage Guide for 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester . Due to its highly functionalized nature—containing both a metastable hydrazone linkage and two ester groups—this compound is highly susceptible to environmental degradation.

Below, we detail the causality behind common degradation issues, provide diagnostic workflows, and outline self-validating protocols to ensure the scientific integrity of your assays.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

FAQ 1: Why is my sample showing a significant impurity with a mass reduction of 46 Da (M-46) after storage at room temperature? Diagnosis: Intramolecular Cyclization (Pyrazolone Formation). The Causality: 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester is a β -hydrazono ester. The secondary nitrogen of the hydrazone moiety is highly nucleophilic and sits in close spatial proximity to the ethyl ester carbonyl, forming a favorable 6-membered transition state. Under thermal stress or prolonged room-temperature storage, the molecule undergoes an intramolecular nucleophilic acyl substitution. The hydrazone nitrogen attacks the ester carbonyl, expelling one molecule of ethanol (Molecular Weight = 46.07 g/mol ) and forming a thermodynamically stable 5-pyrazolone ring. Resolution: Thermal kinetic energy drives this cyclization. The compound must be stored at -20°C or lower. Never use heat or sonication baths to assist in the dissolution of the powder.

FAQ 2: I am observing cleavage of the molecule into two smaller fragments in my aqueous stock solutions. How can I prevent this? Diagnosis: Hydrazone Hydrolysis. The Causality: Hydrazones are inherently metastable in the presence of water. According to the foundational kinetic models established by Jencks[1][2] and further quantified by Kalia and Raines[3][4], hydrazone hydrolysis is an acid-catalyzed process that proceeds through a tetrahedral carbinolamine intermediate[5]. At acidic pH levels (< 5.0), protonation of the imine nitrogen dramatically accelerates the nucleophilic attack of water on the carbon center[3][5]. While the ethoxycarbonyl group provides some electron delocalization that stabilizes the C=N bond compared to simple alkyl hydrazones, prolonged exposure to moisture will inevitably cleave the bond into ethyl carbazate and the corresponding β -keto ester. Resolution: Do not store the compound in aqueous solutions. If an aqueous formulation is required for an in vitro assay, prepare it immediately before use and buffer the solution to pH 7.0–7.4, where the first-order rate constant for hydrolysis is minimized[5][6].

FAQ 3: My powder has turned from white/pale yellow to a darker yellow/brown over several months. What happened? Diagnosis: Oxidative Degradation. The Causality: Hydrazone groups are highly susceptible to auto-oxidation and electrochemical oxidation[7]. Environmental oxygen and UV light act as radical initiators. Oxidative stress targets the carbon neighboring the hydrazone group, leading to the formation of azo compounds, N-oxides, or cleavage into toxic hydroxyamines and nitrosamines[7]. Resolution: Store the material under an inert atmosphere (Argon or ultra-pure Nitrogen) and in amber glass vials to block photo-induced radical initiation.

Part 2: Diagnostic Data & Workflows

To assist in rapid troubleshooting, summarize your LC-MS or HPLC data and compare it against the established degradation signatures below.

Table 1: Diagnostic LC-MS Signatures for Degradation Pathways

| Degradation Pathway | Mechanistic Cause | Expected LC-MS Mass Shift ( Δ Da) | Primary Catalyst / Trigger |

| Intramolecular Cyclization | Nucleophilic attack of hydrazone N on ester | -46 Da (Loss of Ethanol) | Thermal stress (>4°C), prolonged RT storage |

| Hydrazone Hydrolysis | Acid-catalyzed water addition, C=N cleavage | Parent mass lost (Cleavage fragments appear) | Moisture, Acidic pH (<6.0)[3] |

| Ester Hydrolysis | Base/Acid-catalyzed cleavage of ethyl ester | -28 Da (Loss of ethyl, replacement with H) | Moisture, Basic pH (>8.0) |

| Oxidation | Radical/electrochemical oxidation of C=N | +14 to +16 Da (varies by byproduct) | Oxygen, UV Light, Transition metals[7] |

Degradation Pathway & Troubleshooting Visualizations

Fig 1. Primary degradation pathways of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester.

Fig 2. LC-MS troubleshooting workflow for identifying the root cause of sample degradation.

Part 3: Standard Operating Procedure (SOP) for Aliquoting and Storage

To ensure a self-validating system where degradation is mechanically prevented at every step, follow this rigorous methodology upon receiving a synthesized or purchased batch.

Step 1: Thermal Equilibration (Critical Step)

-

Action: Remove the master vial from the -20°C freezer and place it immediately into a vacuum desiccator. Allow it to equilibrate to room temperature for at least 30 to 45 minutes before opening the cap.

-

Causality: Opening cold vials causes immediate atmospheric condensation on the powder. Introducing microscopic water droplets initiates the carbinolamine intermediate formation, dooming the batch to slow hydrolysis[2].

Step 2: Environmental Control

-

Action: Conduct all aliquoting in a dry glove box or under a localized, continuous stream of dry Nitrogen or Argon gas. Ensure ambient humidity is below 30%.

Step 3: Aliquoting into Appropriate Vessels

-

Action: Weigh the required amounts into pre-dried, amber glass vials (Class A).

-

Causality: Amber glass prevents UV-initiated radical oxidation[7]. Avoid plastic microcentrifuge tubes for long-term storage, as standard polypropylene is highly permeable to both oxygen and moisture over time.

Step 4: Inert Gas Purging

-

Action: Insert a gentle stream of Argon gas into the vial for 10-15 seconds to displace ambient air.

-

Causality: Argon is heavier than air and will effectively blanket the solid compound, starving the environment of the oxygen required for auto-oxidation[7].

Step 5: Sealing and Storage

-

Action: Cap tightly with PTFE-lined caps. Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier. Transfer immediately to a monitored -20°C freezer (or -80°C for storage exceeding 6 months) to arrest thermal cyclization kinetics.

References

-

Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. MDPI (Molecules).[7] URL: [Link]

-

Hydrolytic Stability of Hydrazones and Oximes. Kalia, J., & Raines, R. T. Angewandte Chemie International Edition / PMC - NIH.[3][4] URL:[Link]

-

Mechanism and Catalysis of Simple Carbonyl Group Reactions. Jencks, W. P. ResearchGate / Journal of the American Chemical Society.[1] URL: [Link]

-

Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC - NIH.[5] URL:[Link]

-

4-Aminophenylalanine as a Biocompatible Nucleophilic Catalyst for Hydrazone-Ligations at Low Temperature and Neutral pH. PMC - NIH.[6] URL:[Link]

-

A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. ACS Publications. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminophenylalanine as a Biocompatible Nucleophilic Catalyst for Hydrazone-Ligations at Low Temperature and Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Reducing impurities in 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester synthesis

[label="Target Product\n3-(Ethoxycarbonyl-hydrazono)-\npropionic acid ethyl ester",

Reaction pathways for 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester and common impurities.

Quantitative Impurity Profiling

To establish a self-validating analytical system, track the following critical quality attributes (CQAs) during your in-process controls (IPC).

| Impurity Type | Typical LC-MS RRT* | Causative Factor | Mechanistic Mitigation Strategy | Acceptable Limit |

| Pyrazolone (Cyclized) | 0.85 | Elevated temperature (>50°C) | Maintain T < 35°C; avoid prolonged heating. | < 1.0% |

| Unreacted Carbazate | 0.30 | Incomplete reaction | Use 1.05 eq of acetal; ensure acid catalysis. | < 0.1% (Genotoxic) |

| Methyl Ester (Transest.) | 0.92 | Methanol used as solvent | Use absolute ethanol exclusively. | < 0.5% |

| Free Acid (Hydrolysis) | 0.45 | Excess water / strong acid | Use catalytic aqueous acid; quench promptly. | < 0.5% |

*RRT = Relative Retention Time (Target Product = 1.00). Exact RRTs will vary based on the specific chromatographic method.

Validated Experimental Protocol: Optimized Synthesis & Isolation

This protocol is designed as a self-validating system. Each step includes a built-in checkpoint to ensure the causality of the chemical environment is controlled, preventing impurity formation before it occurs. Standard purification of starting materials should follow established guidelines, such as those detailed in the [1].

Step 1: In-Situ Acetal Deprotection

-

Charge Reactor: To a dry, nitrogen-purged round-bottom flask, add absolute ethanol (10 volumes).

-

Add Substrate: Add ethyl 3,3-diethoxypropionate (1.05 equivalents). Causality: The 0.05 eq excess ensures the complete consumption of the genotoxic ethyl carbazate.

-

Catalysis: Add 1M aqueous HCl (0.1 equivalents). Stir at 20°C for 30 minutes. Causality: The water and acid hydrolyze the stable acetal into the highly reactive ethyl 3-oxopropanoate. Proceeding without this step leads to stalled reactions and unreacted carbazate.

Step 2: Temperature-Controlled Hydrazone Formation

-

Reagent Addition: Slowly add ethyl carbazate (1.0 equivalent) in four equal portions over 30 minutes.

-

Thermal Control: Maintain the internal reaction temperature strictly between 20°C and 30°C using a water bath. Causality: Exceeding 35°C provides the thermodynamic push required for the newly formed hydrazone to undergo intramolecular cyclization into the pyrazolone impurity.

-

Validation Checkpoint: Stir for 4 hours. Sample the reaction for LC-MS. The reaction is self-validated as complete when the ethyl carbazate peak (RRT ~0.30) is ≤ 0.1%.

Step 3: Quenching and Extraction

-

Quench: Add saturated aqueous NaHCO₃ dropwise until the pH reaches 7.0–7.5. Causality: Neutralizing the acid catalyst halts any further hydrolysis of the ester groups and stabilizes the hydrazone during concentration.

-

Concentration: Remove the ethanol under reduced pressure. Critical: The rotary evaporator water bath must not exceed 30°C to prevent late-stage cyclization.

-

Extraction: Partition the aqueous residue with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

Step 4: Selective Crystallization

-

Solvent Exchange: Concentrate the organic layer to a crude oil.

-

Crystallization: Dissolve the oil in a minimal amount of warm (30°C) Ethyl Acetate, then slowly add Hexanes until the solution becomes cloudy (approximate ratio 8:2 Hexanes:EtOAc).

-

Isolation: Cool the mixture to 0°C for 2 hours. Filter the resulting white crystals and wash with ice-cold hexanes. Causality: The target hydrazone crystallizes selectively, while the more polar pyrazolone impurity and any residual acetal remain highly soluble in the mother liquor.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (6th Edition). Butterworth-Heinemann. [Link]

-

International Journal of Pharmaceutical and Biological Sciences. (2023). A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. IJPBS.[Link]

Technical Support Center: Recrystallization of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester

Welcome to the technical support guide for the purification of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges of recrystallizing this specific hydrazone derivative. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Understanding the Molecule: Key Purification Challenges

3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester is a moderately polar molecule containing two ethyl ester groups and a hydrazone moiety. This structure presents unique purification challenges:

-

Moderate Polarity: The combination of polar functional groups (esters, hydrazone) and a nonpolar hydrocarbon backbone requires careful solvent selection.

-

Potential for Oiling Out: Like many compounds with melting points that are not significantly high, this ester has a tendency to separate as a liquid (oil) rather than a solid crystalline lattice if the conditions are not optimal.[1]

-

Impurity Profile: Typical impurities may include unreacted starting materials or byproducts from the synthesis, which may have similar polarities to the target compound.

Troubleshooting & Optimization Guide

This section addresses common issues encountered during the recrystallization of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester, offering causative explanations and actionable solutions.

Problem 1: Compound "Oils Out" Instead of Forming Crystals

Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming an ordered crystal lattice, the compound separates as a supercooled liquid. This is often caused by using a solvent in which the compound is excessively soluble or by cooling the solution too rapidly.[1][2]

Solutions:

-

Re-heat and Add More Solvent: Warm the mixture to redissolve the oil, then add a small amount (1-5% of the total volume) of the primary solvent.[3] This slightly decreases the saturation level, potentially allowing crystallization to occur at a lower temperature.

-

Slow Down the Cooling Process: Rapid cooling encourages oil formation.[1] After dissolving your compound in hot solvent, allow the flask to cool slowly on a benchtop, insulated with a watch glass on top. Do not move it directly to an ice bath.[4]

-

Change the Solvent System: The boiling point of your chosen solvent may be too high. Select a solvent or solvent mixture with a lower boiling point.[3] For this compound, if you are using a high-boiling point solvent like toluene, consider switching to a lower-boiling point option like ethyl acetate or isopropanol.

Problem 2: No Crystal Formation Upon Cooling (Supersaturation)

Causality: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should at that temperature. Crystal growth requires a nucleation point to begin.[1] This is one of the most common reasons for failed crystallization.[1]

Solutions:

-

Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a nucleation site.[5]

-

Seed Crystals: If available, add a single, tiny crystal of the pure compound to the solution. This provides a perfect template for crystal growth.[6]

-

-

Reduce Solvent Volume: It is possible that too much solvent was used initially.[1] Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration, and then attempt to cool it again.[3][6]

-

Drastic Cooling: As a last resort, cooling the mixture in a dry ice/acetone bath may force precipitation.[2] Note that this rapid precipitation may trap impurities, and a second, slower recrystallization may be necessary.

Problem 3: Crystals Form in the Funnel During Hot Filtration

Causality: If the solution cools while passing through the funnel and filter paper, premature crystallization can occur, clogging the apparatus and reducing the yield.[2]

Solutions:

-

Use Excess Solvent: Before filtration, add a small excess of hot solvent (5-10%) to the solution to ensure the compound remains dissolved even if the temperature drops slightly. This excess solvent can be boiled off after filtration is complete.[2]

-

Pre-heat the Apparatus: Keep your filtration apparatus (funnel, filter paper, and receiving flask) hot. This can be achieved by placing it under a heat lamp or by rinsing it with hot, clean solvent immediately before filtering your solution.[3] Using a stemless funnel is also recommended to reduce the surface area available for cooling and crystallization.[2]

Experimental Protocols & Solvent Selection

The success of any recrystallization hinges on the choice of solvent. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[7]

Protocol 1: Single-Solvent System Screening

A single-solvent system is often the easiest and most reproducible method.[8] Based on the structure of 3-(Ethoxycarbonyl-hydrazono)-propionic acid ethyl ester, alcohols and esters are excellent starting points.

Recommended Solvents for Screening:

| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Outcome |

| Ethanol | 78 | Polar Protic | Often effective for hydrazones.[9] The compound should be highly soluble in hot ethanol and precipitate upon cooling. |

| Isopropanol | 82 | Polar Protic | Similar to ethanol, offers a good balance of polarity. |

| Ethyl Acetate | 77 | Polar Aprotic | The ester functional groups suggest good solubility. It's less polar than alcohols, which can be useful for rejecting more polar impurities. |

| Toluene | 111 | Nonpolar | May be useful if the compound is less polar than anticipated, but its high boiling point increases the risk of oiling out. |

Screening Procedure:

-

Place approximately 20-30 mg of your crude compound into a small test tube.

-

Add the chosen solvent dropwise at room temperature. Observe if the compound dissolves. An ideal solvent will not dissolve the compound at this stage.[10]

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the solvent's boiling point.

-